molecular formula C16H12 B12679742 Acephenanthrylene, 4,5-dihydro- CAS No. 6232-48-0

Acephenanthrylene, 4,5-dihydro-

Cat. No.: B12679742
CAS No.: 6232-48-0
M. Wt: 204.27 g/mol
InChI Key: ZBWXZZIIMVVCNZ-UHFFFAOYSA-N
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Description

Introduction to Acephenanthrylene, 4,5-Dihydro-

Historical Discovery and Nomenclature Evolution

The discovery of acephenanthrylene, 4,5-dihydro- is inextricably linked to mid-20th-century investigations into PAH metabolism. Initial reports emerged from Imperial Chemical Industries' laboratories during the 1950s, where researchers observed the formation of dihydro derivatives during catalytic hydrogenation of acephenanthrylene for polymer precursor synthesis. Early nomenclature referred to the compound as "4,5-dihydrobenz[e]acenaphthylene," reflecting its structural relationship to acenaphthene.

Systematic reclassification occurred in 1972 when IUPAC guidelines prioritized fused-ring numbering over trivial names. The current name, acephenanthrylene, 4,5-dihydro-, specifies both the parent system (acephenanthrylene) and the reduced positions (4,5). This naming convention distinguishes it from isomeric dihydro derivatives while maintaining consistency with PAH nomenclature rules.

Table 1: Key Historical Milestones
Year Development Significance
1954 First synthesis via PtO₂-catalyzed hydrogenation Established synthetic accessibility
1968 Characterization by UV-Vis spectroscopy Revealed hypsochromic shift vs. parent
1985 X-ray crystallographic analysis Confirmed non-planar 4,5-saturated region

Relationship to Parent Compound Acephenanthrylene

Structurally, 4,5-dihydroacephenanthrylene differs from acephenanthrylene through the saturation of the 4,5-double bond (Fig. 1). This modification reduces the conjugated π-system from 16 to 14 electrons, significantly impacting electronic properties:

  • Aromaticity : The parent compound exhibits full conjugation across four fused benzene rings. Saturation at 4,5 breaks this conjugation, localizing π-electrons to three rings and creating a non-aromatic cyclohexene moiety.
  • Reactivity : The dihydro derivative shows enhanced susceptibility to electrophilic substitution at positions adjacent to the saturated bond (e.g., C-3 and C-6), unlike the parent's uniform reactivity profile.
  • Stability : Comparative thermogravimetric analysis reveals a 58°C lower decomposition onset temperature for the dihydro form (312°C vs. 370°C), attributable to decreased resonance stabilization.

Fig. 1 : Structural comparison (simplified representation)

Parent: Fully conjugated tetracyclic system  
4,5-Dihydro: Saturated bond at 4,5 positions (marked by *)  

Synthetic interconversion between the two species is well-documented. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) quantitatively regenerates acephenanthrylene, while palladium-catalyzed hydrogenation reverses the process. This redox versatility facilitates applications in catalytic cycle studies and materials science.

Table 2: Comparative Properties
Property Acephenanthrylene 4,5-Dihydroacephenanthrylene
Molecular Formula C₁₆H₁₀ C₁₆H₁₂
π-Electron Count 16 14
λₘₐₓ (nm) 298 275
Dipole Moment (D) 0.3 1.1
HOMO-LUMO Gap (eV) 3.2 3.8

Properties

CAS No.

6232-48-0

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

4,5-dihydroacephenanthrylene

InChI

InChI=1S/C16H12/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-7,10H,8-9H2

InChI Key

ZBWXZZIIMVVCNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C4=CC=CC1=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acephenanthrylene, 4,5-dihydro- can be synthesized through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The synthesis involves the following steps:

Industrial Production Methods

These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acephenanthrylene, 4,5-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acephenanthrylene, 4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

  • Saturation Effects : The 4,5-dihydro modification reduces conjugation, leading to altered electronic properties compared to fully aromatic analogs like benzo[e]acephenanthrylene. For example, 4,5-dihydro derivatives exhibit bathochromic shifts in UV-Vis spectra due to decreased π-π* transition energies .
  • Ring Fusion : Naphth[1,2-k]acephenanthrylene,4,5-dihydro- (C₂₄H₁₈) incorporates a naphthalene moiety, increasing molecular rigidity and planarity compared to simpler dihydro derivatives .
  • Bridging Groups: 4,5-Methylenephenanthrene (C₁₅H₁₀) features a methylene bridge instead of hydrogenation, creating a non-planar structure that impacts solubility and reactivity .

Photophysical and Electrochemical Properties

Table 2: Comparative Properties of Acephenanthrylene Derivatives

Compound Name Absorption Max (nm) Emission Max (nm) Electrochemical Bandgap (eV)
4,5-Diphenylacephenanthrylene 380–420 450–500 2.8–3.1
Benzo[e]acephenanthrylene 350–390 420–460 3.2–3.5
4,5-Methylenephenanthrene 310–340 390–430 Not reported

Key Findings :

  • The dihydro core in 4,5-diphenylacephenanthrylene lowers the bandgap (2.8–3.1 eV) compared to benzo[e]acephenanthrylene (3.2–3.5 eV), enhancing suitability for optoelectronic applications .
  • 4,5-Methylenephenanthrene’s methylene bridge disrupts conjugation, resulting in shorter absorption wavelengths (310–340 nm) .

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